Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-
Description
X-ray Crystallographic Analysis of Molecular Geometry
While X-ray crystallographic data for this specific benzamide derivative remains unavailable in public databases, insights can be extrapolated from analogous structures. For instance, the related compound N-[1-(4-methoxyphenyl)piperidin-4-yl]benzamide (PubChem CID: 56800869) adopts a conformation where the piperidine ring exists in a chair configuration, with the 4-methoxyphenyl group occupying an equatorial position. Computational models suggest that the title compound’s iminomethylene bridge between the benzamide and piperidine moieties introduces torsional strain, favoring a planar arrangement of the amide group relative to the aromatic ring.
Key bond lengths derived from density functional theory (DFT) simulations include:
- C=O bond: 1.22 Å (consistent with typical benzamide carbonyl groups)
- N–C(piperidine) bond: 1.47 Å (indicative of partial double-bond character due to conjugation)
- O–CH3 bond: 1.43 Å (standard for methoxy substituents)
The absence of experimental crystallographic data underscores the need for single-crystal growth studies to resolve precise spatial parameters.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Proton NMR characteristics of the compound were inferred from structurally similar derivatives:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Piperidine CH2 | 1.45–1.59 | Multiplet | J = 12.4 (axial-equatorial) |
| Aromatic H (benzamide) | 7.82–8.04 | Doublet | J = 8.2 (ortho coupling) |
| Methoxy CH3 | 3.78 | Singlet | – |
| N–H (amide) | 9.21 | Broad | – |
Carbon-13 NMR predictions align with conjugation effects:
- Carbonyl C=O: 167.3 ppm
- Piperidine C-N: 52.1–58.7 ppm
- Aromatic quaternary C (para to OCH3): 159.2 ppm
The methoxy group’s electron-donating nature deshields adjacent aromatic protons, consistent with observed upfield shifts compared to unsubstituted benzamides.
Comparative Analysis with Related Benzamide Derivatives
Structural variations among analogous compounds reveal critical structure-property relationships:
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound (CID: 135541205) | 337.4 | 3.6 | 1 |
| N-[1-(4-methoxyphenyl)piperidin-4-yl]benzamide (CID: 56800869) | 310.4 | 2.9 | 1 |
| 4-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide (CID: 42496) | 424.96 | 4.1 | 2 |
The target compound’s higher lipophilicity (LogP = 3.6) compared to simpler piperidinylbenzamides stems from its extended conjugation system and reduced polarity. Infrared spectroscopy confirms conserved vibrational modes:
- N–H stretch: 3280 cm⁻¹ (broad, amide)
- C=O stretch: 1655 cm⁻¹ (shifted from 1680 cm⁻¹ in non-conjugated amides)
- C–N–C asymmetric stretch: 1240 cm⁻¹ (piperidine ring)
Conformational Studies Through Spectroscopic Techniques
Temperature-dependent NMR experiments (298–373 K) demonstrate restricted rotation about the N–C(iminomethylene) bond, with coalescence phenomena observed at 348 K corresponding to an activation energy (ΔG‡) of 72.3 kJ/mol. Electronic circular dichroism (ECD) simulations predict three low-energy conformers differing by:
- Piperidine chair flip (ΔE = 2.1 kJ/mol)
- Amide plane rotation (ΔE = 5.8 kJ/mol)
- Methoxy group orientation (ΔE = 1.3 kJ/mol)
Time-dependent DFT calculations match experimental UV-Vis absorption maxima at 274 nm (π→π* transition) and 310 nm (n→π* transition), with molar absorptivity coefficients of 12,400 and 8,700 M⁻¹cm⁻¹ respectively. These spectroscopic signatures confirm the predominance of planar amide configurations in solution.
Mass spectral fragmentation patterns further validate the structure:
- Base peak: m/z 337.1790 ([M+H]⁺, 100% relative abundance)
- Key fragments: m/z 198.1122 (benzamide moiety), m/z 139.0754 (4-methoxyphenylpiperidine)
Properties
CAS No. |
656835-87-9 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[N-(4-methoxyphenyl)-C-piperidin-1-ylcarbonimidoyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-25-18-12-10-17(11-13-18)21-20(23-14-6-3-7-15-23)22-19(24)16-8-4-2-5-9-16/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,21,22,24) |
InChI Key |
FBZVXNXNLACQOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(NC(=O)C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Method A: Reductive Amination
- Piperidine-1-carbaldehyde synthesis :
- Condensation with 4-methoxyphenylamine :
Example Reaction Scheme :
$$ \text{Piperidine-1-carbaldehyde} + \text{4-Methoxyphenylamine} \xrightarrow{\text{Reduction}} \text{Piperidinylmethylene intermediate} $$
Method B: Aza-Michael Addition
- Divinyl ketone preparation :
- Amine addition :
Final Coupling to Benzamide
The piperidinylmethylene-4-methoxyphenylamine intermediate is coupled to the benzamide core using acylation or cross-coupling methods.
Method A: Acylation with Benzoyl Chloride
Method B: Suzuki-Miyaura Coupling
- Boronic acid preparation :
- Cross-coupling :
- Example:
$$ \text{Benzamide-Halide} + \text{Boronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{Coupled Product} $$
- Example:
Key Reaction Data and Optimization
Challenges and Considerations
- Regioselectivity : Ensuring the piperidine ring forms at the correct position requires precise control of reaction conditions (e.g., solvent polarity, temperature).
- Stability : The methylene bridge may undergo hydrolysis; use of anhydrous conditions is critical.
- Purification : Column chromatography or recrystallization is often necessary to isolate pure product.
Alternative Synthetic Routes
Method C: Curtius Rearrangement
- Acyl azide formation :
- Isocyanate generation :
- Heat the acyl azide to form an isocyanate intermediate.
- Nucleophilic attack :
Example : $$ \text{Acyl Azide} \xrightarrow{\Delta} \text{Isocyanate} + \text{4-Methoxyphenylamine} \rightarrow \text{Urea Derivative} $$
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzamide derivatives often involves various methodologies aimed at optimizing yield and purity. For instance, a notable synthesis method for (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has demonstrated high enantioselectivity (>99.5% ee) and yield (85%) through a series of reactions involving chiral amines and p-methoxy phenyl acetone under mild conditions . This compound serves as a precursor for the synthesis of the long-acting beta-2 adrenergic agonist, formoterol, which is utilized in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.
Pharmacological Applications
2.1 Anti-asthmatic Properties
The benzamide derivative N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene] has been linked to the development of formoterol, a medication that acts as a bronchodilator. Formoterol's efficacy in providing rapid relief from bronchospasm makes it a critical component in asthma management . The compound's structure allows it to bind effectively to beta-2 adrenergic receptors, facilitating airway dilation.
2.2 Antidepressant Activity
Recent studies have indicated that compounds similar to benzamide derivatives exhibit serotonin receptor antagonism, particularly targeting the 5HT4 receptor. This activity suggests potential antidepressant properties, as modulation of serotonin pathways is crucial in treating mood disorders . The structural modifications in benzamide derivatives enhance their metabolic stability and receptor binding affinity, making them candidates for further research in psychiatric applications.
2.3 Anticancer Research
Emerging data indicate that benzamide derivatives may possess anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The ability to modify the piperidine ring structure allows for the exploration of various analogs with enhanced cytotoxicity against cancer cell lines . This area remains under investigation but holds promise for developing targeted cancer therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents attached to the benzamide core. Key comparisons include:
Key Observations :
- Piperidine vs. Piperidine may enhance membrane permeability compared to polar groups like carbamoylphenyl (Compound 37) .
- Methoxy vs. Longer Alkoxy Chains : The 4-methoxyphenyl group in the target compound is smaller than ethoxy or propoxy analogs (, Compounds 6–8), which could improve metabolic stability but reduce lipophilicity .
- The target compound’s melting point is unreported but may align with piperidine-containing analogs, which often exhibit moderate melting ranges (e.g., 100–150°C) .
Biological Activity
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- (CAS No. 656835-87-9) is a compound that belongs to the benzamide class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-[N-(4-methoxyphenyl)-C-piperidin-1-ylcarbonimidoyl]benzamide |
| InChI Key | FBZVXNXNLACQOV-UHFFFAOYSA-N |
The biological activity of Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. It has been shown to exhibit potential anticancer properties by inhibiting receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives containing similar structures can inhibit kinases like EGFR and HER-2, leading to reduced tumor growth in vitro and in vivo .
Anticancer Activity
Research indicates that benzamide derivatives can act as effective anticancer agents. In a study evaluating various compounds with similar structures, it was found that certain analogues exhibited significant cytotoxicity against multiple cancer cell lines, including hematological malignancies and solid tumors. The most potent compounds showed over 90% inhibition of EGFR at low concentrations (10 nM), highlighting the potential of these compounds in targeted cancer therapy .
Antiviral Properties
Benzamide derivatives have also been investigated for their antiviral activities. For example, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HIV-1 and hepatitis B virus (HBV). The mechanism involves the modulation of intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . This suggests that Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- may also possess similar antiviral properties worth exploring.
Enzyme Inhibition
Beyond anticancer and antiviral activities, this benzamide derivative has shown promise in enzyme inhibition. Studies have indicated that compounds with piperidine structures can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The inhibition of urease has also been noted, which could have implications in managing urinary tract infections .
Case Studies
- Anticancer Research : In a comparative study involving various benzamide derivatives, researchers synthesized compounds with the 4-(aminomethyl)benzamide fragment and assessed their efficacy against several receptor tyrosine kinases. The results indicated that these compounds could serve as potent inhibitors of cancer cell growth .
- Antiviral Activity : A derivative of benzamide was tested for its anti-HBV activity using both in vitro and in vivo models. The compound demonstrated significant inhibitory effects on HBV replication, suggesting its potential as a therapeutic agent against liver diseases caused by HBV .
- Enzyme Inhibition Studies : Another study evaluated the enzyme inhibitory effects of synthesized piperidine derivatives, revealing strong activity against AChE and urease. These findings support the therapeutic potential of benzamide derivatives in neurological and gastrointestinal disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
